molecular formula C10H7NO3 B12896929 2-Formyl-1H-indole-3-carboxylic acid CAS No. 73126-42-8

2-Formyl-1H-indole-3-carboxylic acid

Cat. No.: B12896929
CAS No.: 73126-42-8
M. Wt: 189.17 g/mol
InChI Key: KIRBDEJNOMGEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Indole (B1671886) Nucleus: A Foundational Scaffold in Synthetic and Mechanistic Studies

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold in chemistry and biology. chemijournal.com It is the structural core of the essential amino acid tryptophan and a vast array of natural products and synthetic compounds with significant biological activities. chemijournal.comnih.govnih.gov The indole nucleus is an electron-rich aromatic system, with the C3 position being the most nucleophilic and thus the most common site for electrophilic substitution. researchgate.netresearchgate.net The C2 position is the next most reactive site. This inherent reactivity profile is fundamental to understanding the synthesis and chemical behavior of substituted indoles.

The functionalization of the indole core is a major focus of research, leading to the development of numerous methodologies for introducing substituents at various positions. researchgate.net These efforts are driven by the quest for new pharmaceuticals, agrochemicals, and materials. arkat-usa.orgnih.gov The amide functionality linked to an indole nucleus, for instance, is a key feature in many pharmaceutical agents. arkat-usa.org

Overview of Formyl and Carboxylic Acid Functionalities within Heterocyclic Frameworks

The formyl (-CHO) and carboxylic acid (-COOH) groups are two of the most versatile functional groups in organic synthesis. Their presence on a heterocyclic framework like indole imparts a rich and diverse reactivity.

The Formyl Group: The aldehyde functionality is a powerful tool for molecular elaboration. It can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations, the Wittig reaction, and Henry reactions. wikipedia.org On an indole ring, a formyl group can be introduced through several named reactions, most notably the Vilsmeier-Haack and Reimer-Tiemann reactions, which typically favor the C3 position. orgsyn.orgechemi.com

The Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can be readily converted into other functionalities like esters, amides, acid chlorides, and anhydrides. ijpcbs.com This versatility makes indolecarboxylic acids valuable starting materials for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. nih.govunmc.edu For example, indole-3-carboxylic acid derivatives have been investigated as potential antihypertensive agents. nih.gov

The juxtaposition of these two functional groups on the indole scaffold, as in 2-formyl-1H-indole-3-carboxylic acid, creates a molecule with significant potential for further synthetic manipulation and as a building block for more complex structures.

Historical Context and Evolution of Research on Substituted Indole Carboxylic Acids

The study of indole derivatives dates back to the 19th century with the investigation of indigo (B80030) dye. chemijournal.com The Reimer-Tiemann reaction, first reported in 1876, was one of the earliest methods used to formylate phenolic compounds and was later applied to indoles. mychemblog.com This reaction, along with the Vilsmeier-Haack reaction developed in the 1920s, became a cornerstone for the synthesis of indole-3-carboxaldehydes. ijpcbs.comchemistrysteps.com

Research into indole carboxylic acids has also been extensive. Indole-2-carboxylic acid, for instance, was historically synthesized via the Reissert reductive cyclization of o-nitrophenylpyruvic acids. researchgate.net The decarboxylation of indole-2- and -3-carboxylic acids has also been a subject of study. researchgate.net

While the individual histories of formyl indoles and indole carboxylic acids are well-documented, the specific history of this compound is not as clearly defined in the scientific literature, suggesting it has not been a primary target of synthesis or investigation until more recently. The focus has largely been on the more readily accessible C3-substituted isomers.

Current Research Landscape and Emerging Trends for this compound

The current research landscape for indole derivatives is vibrant, with a strong focus on developing new, efficient, and selective functionalization methods. researchgate.net This includes metal-catalyzed cross-coupling reactions, C-H activation, and photoredox catalysis to introduce a wide array of functional groups onto the indole nucleus. organic-chemistry.orgacs.org

For this compound specifically, its potential lies in its utility as a bifunctional building block. The formyl group at C2 and the carboxylic acid at C3 can be selectively manipulated to create a diverse range of complex heterocyclic structures.

Potential Synthetic Approaches:

Given the lack of a well-established, direct synthesis for this compound in the literature, its preparation would likely involve a multi-step sequence. Plausible synthetic strategies could include:

Formylation of an Indole-3-carboxylic Acid Derivative: While formylation of indole itself typically occurs at C3, formylation of a protected indole-3-carboxylic acid might allow for substitution at the C2 position, although this would be challenging due to the deactivating nature of the carboxyl group. The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, and its application to a suitably protected indole-3-carboxylic acid ester could be explored. chemistrysteps.comorganic-chemistry.org

Oxidation of a 2-Methylindole-3-carboxylic Acid Derivative: The selective oxidation of a methyl group at the C2 position of an indole is a known transformation. oup.com Therefore, a plausible route would involve the synthesis of 2-methyl-1H-indole-3-carboxylic acid, followed by selective oxidation of the 2-methyl group to a formyl group.

Cyclization Strategies: Building the indole ring with the desired substituents already in place is another possibility. This could involve a Fischer indole synthesis or other named reactions using appropriately functionalized precursors.

The development of a robust synthetic route to this compound would open up new avenues for its exploration in medicinal and materials chemistry. Its unique substitution pattern makes it an intriguing target for the synthesis of novel polycyclic indole derivatives.

Data Tables

Table 1: Physicochemical Properties of the Indole Nucleus and its Functional Groups

PropertyIndoleFormyl Group (-CHO)Carboxylic Acid Group (-COOH)
Molecular Formula C₈H₇N--
Molecular Weight 117.15 g/mol 29.02 g/mol 45.02 g/mol
Nature Aromatic, weakly basicElectrophilic, polarAcidic, polar, hydrogen bond donor/acceptor
Key Reactivity Electrophilic substitution (primarily at C3)Nucleophilic addition, oxidation, reductionDeprotonation, esterification, amidation, reduction

Table 2: Spectroscopic Data for Related Indole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Bands (cm⁻¹)
Indole-3-carbaldehyde ~9.9 (s, 1H, CHO), 8.3-7.2 (m, Ar-H) orgsyn.org~185 (CHO), 138-112 (Ar-C) orgsyn.org~3380 (N-H), ~1638 (C=O) orgsyn.org
Indole-3-carboxylic acid ~11.0 (br s, 1H, COOH), 8.1-7.1 (m, Ar-H) nih.gov~170 (COOH), 137-108 (Ar-C) nih.gov~3400-2500 (O-H, N-H), ~1680 (C=O)
3-Formyl-1H-indole-2-carboxylic acid Data not readily availableData not readily availableData not readily available

Note: The spectral data for 3-Formyl-1H-indole-2-carboxylic acid is not widely reported, highlighting its relative obscurity compared to its isomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73126-42-8

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

2-formyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H7NO3/c12-5-8-9(10(13)14)6-3-1-2-4-7(6)11-8/h1-5,11H,(H,13,14)

InChI Key

KIRBDEJNOMGEDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Formyl 1h Indole 3 Carboxylic Acid

Regioselective Construction of the Indole (B1671886) Core Bearing Specific C2 and C3 Functionalization

This approach focuses on building the indole ring system with the formyl and carboxyl groups introduced concurrently or in a sequential, controlled manner.

Direct formylation of an indole ring at the C2 position is a notable synthetic challenge. Classical electrophilic formylation methods, such as the Vilsmeier-Haack and Reimer-Tiemann reactions, are highly selective for the electron-rich C3 position. pcbiochemres.comechemi.comorgsyn.org The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide (DMF), is a classic and efficient method for C3-formylation of indoles. pcbiochemres.comijpcbs.comorganic-chemistry.org Similarly, the Reimer-Tiemann reaction, using chloroform (B151607) in a basic medium, also yields indole-3-carboxaldehydes. echemi.commychemblog.com

Achieving C2-formylation often necessitates overcoming the innate C3-reactivity. This can be accomplished through several strategic approaches:

Use of Directing Groups: Attaching a removable directing group to the indole nitrogen (N1 position) can steer metallation and subsequent electrophilic attack to the C2 position.

C2-Metatallation: Direct deprotonation at the C2 position using a strong base (e.g., organolithium reagents) followed by quenching with a formylating agent is a common strategy for introducing substituents at C2.

Transition-Metal-Catalyzed C-H Activation: Modern synthetic methods have seen the rise of transition-metal-catalyzed C-H functionalization. rsc.orgresearchgate.netbohrium.com While C2-arylation, -alkenylation, and -alkylation of indoles have been well-documented, direct C2-formylation remains less common. acs.orgrsc.org Rhodium(III)-catalyzed C-H alkylation at the C2-position of indole with β-trifluoromethyl-α,β-unsaturated ketones has been described, demonstrating the feasibility of catalytic C2 functionalization. rsc.org Mild, Ru-catalyzed C3-selective formylation using anilines as the carbonyl source has also been reported, highlighting the ongoing development in catalytic indole functionalization. acs.org

When an indole already possesses a C3-carboxylic acid or ester group, direct C2-formylation becomes even more complex due to potential electronic deactivation and competing reactions like decarboxylation. acs.org

Introducing a carboxyl group at the C3 position is significantly more straightforward than C2-formylation.

Direct C-H Carboxylation: Rhodium-catalyzed direct carbonylation of indoles, including those with a free N-H, can be achieved using carbon monoxide (1 atm) and various alcohols to produce indole-3-carboxylates in high yields. nih.gov

Carboxylation with CO₂: A notable metal-free tandem process involves the cyclization of 2-ethynylanilines in the presence of an inorganic base like potassium carbonate, which subsequently facilitates the fixation of carbon dioxide at the C3 position to yield 3-carboxylated indoles. fao.org This method is advantageous as it builds the ring and functionalizes it in a single, efficient sequence.

A summary of representative carboxylation conditions is presented below.

MethodCatalyst/ReagentPositionProductReference
Direct CarbonylationRhodium catalyst, COC3Indole-3-carboxylate (B1236618) nih.gov
Cyclization/CO₂ FixationK₂CO₃, CO₂C3Indole-3-carboxylic acid fao.org

Tandem and one-pot reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by avoiding the isolation of intermediates. For a complex target like 2-formyl-1H-indole-3-carboxylic acid, such strategies are highly desirable.

A powerful example is the synthesis of 3-carboxylated indoles from 2-ethynylanilines, which combines indole ring formation and C3-carboxylation in a tandem sequence without the need for a transition metal catalyst. fao.org One-pot methods have been successfully developed for synthesizing other highly substituted indoles, such as 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides, involving a sequence of SNAr reaction followed by a reduction/cyclization process. nih.govnih.gov Another approach utilizes dual palladium catalysis for the one-pot synthesis of 3-sulfenylindoles directly from unactivated anilines. rsc.org

These examples demonstrate the potential for developing a one-pot synthesis for this compound, likely involving an aniline-based cyclization followed by sequential, regioselective C-H functionalization steps for carboxylation and formylation.

Precursor-Based Synthesis Approaches

These methods begin with a pre-formed indole skeleton or its immediate precursors, which are then modified to install the required functional groups.

This strategy involves the chemical modification of readily available indole starting materials.

Starting with Indole-2-carboxylates: A plausible route begins with an indole-2-carboxylate. The C3 position can then be formylated using a Vilsmeier-Haack type reaction. A modified Gattermann reaction on 2-carbethoxyindole has been historically noted as a method to produce indole-3-aldehyde. orgsyn.org Subsequent hydrolysis of the ester group would yield the target acid.

Starting with Indole-3-carboxylates: Functionalizing the C2 position of an indole-3-carboxylate is challenging. Palladium-catalyzed C-H arylation of indole-3-carboxylic acid has been shown to proceed via decarboxylation to yield C2-arylated indoles, indicating the lability of the C3-carboxy group under certain catalytic conditions. acs.org However, other transformations are possible. For instance, methyl indole-3-carboxylate can undergo regioselective dibromination at the 5 and 6 positions, demonstrating that electrophilic substitution on the benzene (B151609) ring is possible while retaining the C3-ester. rsc.org This suggests that with the right choice of reagents and conditions, functionalization at other positions might be achievable.

Building the indole ring from acyclic precursors is a cornerstone of indole synthesis. Classic named reactions like the Fischer, Bischler, and Larock syntheses utilize aniline (B41778) derivatives to construct the indole core. beilstein-journals.org

Modern variations of these methods provide access to highly functionalized indoles.

Tandem Cyclization/Functionalization: As previously mentioned, the reaction of 2-ethynylanilines can be coupled with CO₂ fixation to directly produce indole-3-carboxylic acids. fao.org

One-Pot Annulation: A copper-mediated tandem hydroamination followed by C-H annulation of unprotected anilines with internal alkynes has been developed to afford a variety of 2,3-disubstituted indole scaffolds. researchgate.net

Reductive Cyclization: A one-pot, two-step synthesis of 2-amino-indole-3-carboxamides starts from 2-halonitrobenzenes, which are related to aniline precursors. The process involves nucleophilic aromatic substitution followed by a reductive cyclization. nih.govnih.gov

These methods allow for the strategic placement of substituents on the aniline and alkyne precursors that can either be the final functional groups or be readily converted to the formyl and carboxylic acid moieties in subsequent steps.

Contemporary Synthetic Transformations

Contemporary synthetic chemistry aims to develop highly selective, efficient, and versatile methods for constructing complex molecules. For a scaffold like this compound, this involves overcoming the inherent reactivity patterns of the indole ring.

Transition-metal catalysis has become an indispensable tool for C–H functionalization, allowing for reactions at positions that are otherwise unreactive. rsc.org In theory, a directing-group strategy could be employed to achieve C2-formylation of an indole-3-carboxylic acid substrate. The carboxylic acid or a derivative thereof at the C3 position could act as a directing group to guide a metal catalyst to the C2 position.

However, direct C2-formylation of indoles using this strategy is not a well-established transformation. Research into the transition-metal-catalyzed functionalization of indoles bearing a C3-carbonyl directing group has revealed significant challenges. For instance, studies using a palladium(II)-catalyst system for the C–H functionalization of indole-3-carboxylic acid with aryl iodides resulted in decarboxylation followed by C2-arylation, rather than functionalization while retaining the acid group. nih.gov This suggests that the conditions required for many transition-metal-catalyzed C-H activation cycles may be too harsh, leading to the loss of the C3-carboxylic acid functionality.

While rhodium(III)-catalyzed C-2 alkylation of indoles has been successfully developed, these methods typically rely on a directing group on the indole nitrogen and have not been extended to C2-formylation of a C3-carboxylic acid substrate. nih.gov The development of a transition-metal catalyst system that can selectively activate the C2-H bond of indole-3-carboxylic acid without promoting decarboxylation remains a significant and currently unmet challenge in synthetic chemistry.

Table 1: Challenges in Transition-Metal Catalyzed C2-Functionalization of Indole-3-Carboxylic Acid

Challenge Description Potential Consequence Reference
Decarboxylation The carboxylic acid group at C3 can be lost under the thermal or catalytic conditions required for C-H activation. Formation of C2-functionalized indole instead of the desired product. nih.gov
Directing Group Efficacy The C3-carboxyl group may not be an effective directing group for C2-formylation under known catalytic systems. Lack of reactivity or reaction at other positions (e.g., C4 or C7). nih.gov

| Catalyst Compatibility | The formylating reagents required may be incompatible with the transition-metal catalysts used for C-H activation. | Catalyst poisoning or undesired side reactions. | N/A |

Organocatalysis, which utilizes small organic molecules to catalyze reactions, has emerged as a powerful alternative to metal-based catalysis, particularly for asymmetric synthesis. However, there are currently no specific organocatalytic or biocatalytic methods reported in the literature for the synthesis of this compound.

Recent advances in organocatalysis have led to methods for the C3-formylation of indoles. For example, an electrochemical method using an amine as a dual-function organocatalyst with glyoxylic acid as the formylating agent has been developed for C3-formylation. acs.org Similarly, organophotoredox catalysis has been used for the direct C3-formylation of indoles. nih.gov These methods underscore the strong electronic preference for reaction at the C3 position, highlighting the difficulty of achieving organocatalytic C2-formylation on an indole-3-carboxylic acid backbone.

Biocatalytic approaches, using enzymes to perform chemical transformations, offer high selectivity and mild reaction conditions. While enzymes have been used in the biosynthesis and modification of indole derivatives, a specific biocatalyst capable of performing the C2-formylation of indole-3-carboxylic acid has not been identified or developed. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Formyl 1h Indole 3 Carboxylic Acid

Reactions of the C2-Formyl Group

The formyl group at the C2 position is a key site for various chemical modifications, including reduction, oxidation, and nucleophilic addition reactions.

Selective Reduction to Hydroxymethyl and Methyl Indole (B1671886) Derivatives

The C2-formyl group can be selectively reduced to a hydroxymethyl group or further to a methyl group, yielding 2-(hydroxymethyl)-1H-indole-3-carboxylic acid and 2-methyl-1H-indole-3-carboxylic acid, respectively. The choice of reducing agent and reaction conditions is crucial for achieving the desired level of reduction while preserving the carboxylic acid moiety.

Mild reducing agents such as sodium borohydride (NaBH₄) are typically employed for the selective reduction of the aldehyde to the corresponding primary alcohol. This reaction is generally performed in an alcoholic solvent at moderate temperatures. The chemoselectivity arises from the greater reactivity of the aldehyde carbonyl compared to the carboxylate group.

For the complete reduction of the formyl group to a methyl group, more robust methods like catalytic hydrogenation are often necessary. nih.gov This transformation can be achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov The reaction conditions, including pressure and temperature, can be optimized to ensure the complete reduction of the aldehyde without affecting the carboxylic acid or the indole ring.

Table 1: Conditions for Selective Reduction of the C2-Formyl Group
ProductReagents and ConditionsTypical Yield
2-(hydroxymethyl)-1H-indole-3-carboxylic acidSodium borohydride (NaBH₄), Methanol, 0°C to room temperatureHigh
2-methyl-1H-indole-3-carboxylic acidH₂, Palladium on Carbon (Pd/C), Ethanol, elevated temperature and pressureGood to High

Oxidative Transformations to Indole-2,3-dicarboxylic Acid Analogues

The C2-formyl group can be oxidized to a carboxylic acid, resulting in the formation of indole-2,3-dicarboxylic acid. This transformation requires the use of a suitable oxidizing agent that can selectively convert the aldehyde to a carboxylic acid without causing degradation of the indole ring.

Common oxidizing agents for this purpose include potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup, or Jones reagent (CrO₃ in sulfuric acid and acetone). The reaction conditions must be carefully controlled to prevent over-oxidation or side reactions. The resulting indole-2,3-dicarboxylic acid is a valuable intermediate for the synthesis of more complex heterocyclic systems.

Nucleophilic Addition and Condensation Reactions (e.g., Knoevenagel, Henry)

The electrophilic nature of the C2-formyl group makes it susceptible to nucleophilic attack, leading to a variety of carbon-carbon bond-forming reactions. Notable among these are the Knoevenagel condensation and the Henry (nitroaldol) reaction. wikipedia.orgwikipedia.org

Knoevenagel Condensation: This reaction involves the condensation of the C2-formyl group with active methylene compounds in the presence of a basic catalyst, such as piperidine or pyridine. wikipedia.orgmychemblog.com Active methylene compounds, such as malonic acid, malononitrile, or ethyl cyanoacetate, can be used to introduce a variety of functionalized side chains at the C2 position. wikipedia.orgmychemblog.com The initial nucleophilic addition is followed by a dehydration step to yield a stable α,β-unsaturated product. purechemistry.org

Henry Reaction (Nitroaldol Reaction): The Henry reaction is a base-catalyzed reaction between the C2-formyl group and a nitroalkane, such as nitromethane. wikipedia.orgresearchgate.net This reaction results in the formation of a β-nitro alcohol, which is a versatile intermediate for further synthetic transformations. wikipedia.orgorganic-chemistry.org The nitro group can be subsequently reduced to an amine or converted to other functional groups.

Table 2: Examples of Nucleophilic Addition and Condensation Reactions
ReactionNucleophileCatalystProduct Type
Knoevenagel CondensationMalononitrilePiperidine/Acetic Acidα,β-unsaturated dinitrile
Henry ReactionNitromethaneBase (e.g., NaOH)β-nitro alcohol

Transformations of the C3-Carboxylic Acid Moiety

The carboxylic acid group at the C3 position offers another handle for chemical modification, primarily through reactions at the carboxyl group itself or via decarboxylation.

Esterification and Amidation Reactions for Diverse Derivatives

The C3-carboxylic acid can be readily converted into a wide range of esters and amides, which are valuable for modulating the physicochemical properties of the molecule and for introducing further functionality.

Esterification: The formation of esters is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is reversible, and the equilibrium is usually driven towards the product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Amidation: Amides can be synthesized by the direct condensation of the carboxylic acid with a primary or secondary amine. organic-chemistry.org This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or mixed anhydride, which then readily reacts with the amine to form the amide bond. Boron-based reagents have also been shown to be effective for direct amidation. acs.org

Decarboxylative Processes: Mechanisms and Synthetic Utility

The removal of the C3-carboxylic acid group through decarboxylation is a synthetically useful transformation that yields 2-formyl-1H-indole. This reaction can be achieved under various conditions, including thermal, acidic, or basic catalysis. tandfonline.comresearchgate.net

The mechanism of decarboxylation of indole-3-carboxylic acids can proceed through different pathways depending on the reaction conditions. tandfonline.comnih.gov In acidic media, the reaction can involve the formation of protonated carbonic acid as an intermediate. nih.gov Under thermal or basic conditions, the reaction may proceed through the formation of an indole-3-carboxylate (B1236618) anion, which then loses carbon dioxide to form a carbanionic intermediate that is subsequently protonated. tandfonline.com

The ease of decarboxylation can be influenced by the substituents on the indole ring. The resulting 2-formyl-1H-indole is a valuable building block for the synthesis of various biologically active indole alkaloids and other heterocyclic compounds. researchgate.net

Formation of Acyl Halides and Anhydrides

The carboxylic acid moiety at the C3 position of 2-Formyl-1H-indole-3-carboxylic acid is a versatile functional group that can be converted into more reactive acyl derivatives, such as acyl halides and anhydrides. These transformations are fundamental in organic synthesis, providing activated intermediates for subsequent nucleophilic acyl substitution reactions.

The synthesis of acyl halides from carboxylic acids is a standard procedure. pressbooks.publibretexts.org Specifically, this compound can be converted to the corresponding acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.comkhanacademy.org Similarly, reaction with phosphorus tribromide (PBr₃) would yield the acyl bromide. libretexts.orglibretexts.org These reactions typically proceed via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a halide. libretexts.orgkhanacademy.org

Acid anhydrides can be prepared from acyl halides. youtube.comlibretexts.org The reaction of an acyl chloride, derived from this compound, with a carboxylate salt or a carboxylic acid in the presence of a base, yields an acid anhydride. libretexts.orglibretexts.orgscispace.com This method can be used to synthesize both symmetrical anhydrides, by reacting the acyl chloride with the sodium salt of the parent carboxylic acid, or mixed anhydrides by using a different carboxylate. youtube.comnih.gov Dehydration coupling of the carboxylic acid using various reagents is another route to anhydrides. nih.gov

Table 1: Reagents for Acyl Halide and Anhydride Formation

Target Derivative Reagent Byproducts Reference
Acyl Chloride Thionyl chloride (SOCl₂) SO₂, HCl pressbooks.publibretexts.org
Acyl Chloride Oxalyl chloride ((COCl)₂) CO, CO₂, HCl libretexts.org
Acyl Bromide Phosphorus tribromide (PBr₃) H₃PO₃ libretexts.orglibretexts.org
Acid Anhydride Acyl chloride + Carboxylate Metal Halide scispace.com
Acid Anhydride Acyl chloride + Carboxylic Acid/Base Pyridinium hydrochloride libretexts.org

Electrophilic Aromatic Substitution and C-H Functionalization on the Carbocyclic Ring

Electrophilic aromatic substitution is a hallmark reaction of the indole carbocyclic ring. The regioselectivity is dictated by the electronic properties of the substituents on the pyrrole (B145914) ring. The formyl and carboxylic acid groups at the C2 and C3 positions are strongly electron-withdrawing, deactivating the entire indole system towards electrophilic attack. However, substitutions on the benzene (B151609) ring are still possible, with the C5 and C6 positions being the most favored sites for electrophilic attack due to meta-directing effects relative to the C2 and C3 positions.

A study on the regioselective dibromination of a closely related compound, methyl indole-3-carboxylate, demonstrated that treatment with bromine in acetic acid yields the 5,6-dibromoindole derivative with high selectivity. rsc.org This outcome suggests that this compound would likely undergo a similar substitution pattern. The use of various brominating agents like N-bromosuccinimide (NBS) can also be employed, often providing high regioselectivity in electrophilic aromatic brominations. mdpi.com

Table 3: Predicted Regioselectivity of Halogenation

Position Predicted Reactivity Rationale Supporting Evidence
C4 Low Steric hindrance from C3-substituent and peri-interaction. General indole reactivity patterns.
C5 High Electron-withdrawing groups at C2/C3 direct meta to C5. Bromination of methyl indole-3-carboxylate. rsc.org
C6 High Electron-withdrawing groups at C2/C3 direct meta to C7, but C6 is electronically favored over C5 in some cases. Bromination of methyl indole-3-carboxylate leads to 5,6-disubstitution. rsc.org
C7 Low Steric hindrance from the pyrrole fusion and deactivation. General indole reactivity patterns.

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. chimia.chnih.gov For substituted indoles, the regioselectivity of C-H functionalization is often controlled by a directing group.

In the case of this compound, the two carbonyl-containing substituents present a complex scenario for directing group-assisted C-H activation. Research on Pd(II)-catalyzed C-H arylation of free (NH) indoles has shown that the directing group at the C3 position is critical in determining the site of functionalization. nih.govacs.org

A formyl group at C3 has been shown to direct arylation to the C4-position of the indole ring. nih.govacs.org

Conversely, a carboxylic acid group at C3 leads to a different pathway: palladium-catalyzed decarboxylation followed by arylation at the C2-position . nih.govacs.org

Given that this compound possesses both functional groups, the reaction outcome would depend on the specific catalyst system and reaction conditions, potentially leading to a mixture of C4-arylated product (with the carboxylic acid intact) and C2-arylated product (following decarboxylation).

Direct C-H alkenylation of indoles is also an important transformation. researchgate.net Ruthenium-catalyzed methods have been developed for the C-H alkenylation of indoles using a carboxylic acid as a directing group. nih.gov While the reported examples often involve a C4-carboxylic acid directing alkenylation to the C5 position, the principles could be extended to other isomers. nih.gov The reaction typically proceeds through a cyclometalated intermediate, and the regioselectivity is dictated by the formation of a stable metallacycle. researchgate.netnih.gov

Table 4: Directing Effects in C-H Functionalization of C3-Substituted Indoles

Directing Group at C3 Reaction Type Catalyst System (Example) Position Functionalized Outcome Reference
Formyl C-H Arylation Pd(OAc)₂ / AgOAc C4 C4-Arylation nih.govacs.org
Carboxylic Acid C-H Arylation Pd(OAc)₂ / AgOAc C2 Decarboxylation then C2-Arylation nih.govacs.org
Carboxylic Acid C-H Alkenylation Ru(II) catalyst C5 (for C4-COOH) C-H Alkenylation nih.gov

Strategies for Introducing Nitro and Other Electron-Withdrawing Groups

The introduction of nitro groups and other electron-withdrawing functionalities onto the this compound scaffold is a challenging synthetic endeavor due to the electronic nature of the starting molecule. The presence of two strong electron-withdrawing groups (EWGs)—the formyl group at the C2 position and the carboxylic acid group at the C3 position—significantly deactivates the entire indole ring system towards electrophilic aromatic substitution, which is the most common pathway for introducing such groups. wikipedia.orgchemistrysteps.comucalgary.ca

The pyrrole moiety of the indole is typically the most reactive site for electrophilic attack, particularly at the C3 position. bhu.ac.inquimicaorganica.orgsemanticscholar.orgresearchgate.net However, in the target molecule, this position is already occupied by a deactivating carboxylic acid group. The C2 position, also part of the electron-rich pyrrole ring, is substituted with a deactivating formyl group. The cumulative effect of these two substituents is a marked reduction in the nucleophilicity of the heterocyclic portion of the indole. researchgate.netacs.org

Consequently, electrophilic substitution reactions, such as nitration, are directed to the less deactivated benzene ring. Research on similarly structured, electronegatively substituted indoles provides significant insights into the expected regioselectivity. For instance, the nitration of indoles bearing an electron-withdrawing group at the C3 position, such as 3-acetylindole or indole-3-carbonitrile, has been shown to occur predominantly on the carbocyclic (benzene) ring. umn.edu

Detailed studies on these analogous compounds reveal that electrophilic attack, specifically nitration with reagents like concentrated nitric acid, yields a mixture of isomers, with the nitro group primarily entering at the C6 position and, to a lesser extent, the C4 position. umn.edu The nitration of 2-methylindole-3-carboxaldehyde, another structural analog, also results in substitution on the benzene ring, leading to dinitro derivatives under forcing conditions. umn.edu Based on these precedents, the nitration of this compound is predicted to follow a similar pattern, favoring substitution at the C6 position.

The general strategy for introducing a nitro group involves treatment with a nitrating agent, typically a mixture of nitric acid and a stronger acid like sulfuric acid. However, given the deactivated nature of the substrate, harsh reaction conditions may be required, which can lead to side reactions or degradation of the starting material. The precise conditions, including temperature, reaction time, and the specific nitrating agent, must be carefully optimized to achieve the desired transformation.

Below is a data table summarizing the expected reaction pathways and products based on established research findings for structurally related indole derivatives.

Reaction TypeSubstrate AnalogReagents & ConditionsMajor Product(s)Minor Product(s)Reference
Nitration3-AcetylindoleConcentrated Nitric Acid3-Acetyl-6-nitroindole3-Acetyl-4-nitroindole umn.edu
NitrationIndole-3-carbonitrileConcentrated Nitric Acid6-Nitroindole-3-carbonitrile4-Nitroindole-3-carbonitrile umn.edu
Nitration1,3-DiacetylindoleConcentrated Sulfuric Acid, Nitric Acid1,3-Diacetyl-5-nitroindole1,3-Diacetyl-6-nitroindole umn.edu
Nitration6-Nitroindole-3-carboxaldehydeNitrating Mixture3,6-DinitroindoleN/A umn.edu
Predicted NitrationThis compoundNitric Acid / Sulfuric Acid2-Formyl-6-nitro-1H-indole-3-carboxylic acid2-Formyl-4-nitro-1H-indole-3-carboxylic acidInferred from umn.eduumn.edu

The introduction of other electron-withdrawing groups, such as sulfonyl or acyl groups via Friedel-Crafts reactions, would face similar challenges of a highly deactivated substrate. The reaction conditions would need to be significantly more vigorous than those used for activated or parent indole systems.

Advanced Spectroscopic and Structural Characterization of 2 Formyl 1h Indole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to unambiguously assign the proton and carbon signals and confirm the connectivity of the entire structure.

High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment of each proton in the molecule. The chemical shift (δ), reported in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring functional groups. oregonstate.edu

In 2-Formyl-1H-indole-3-carboxylic acid, the protons exhibit characteristic chemical shifts. The acidic proton of the carboxyl group (–COOH) is typically the most deshielded, appearing as a broad singlet far downfield, often above 10 ppm, due to strong hydrogen bonding. princeton.edulibretexts.org The aldehyde proton (–CHO) also resonates at a significantly downfield position, generally between 9.0 and 10.0 ppm, a result of the strong deshielding effect of the carbonyl group. mnstate.edu The indole (B1671886) N-H proton signal is also found downfield, typically as a broad singlet.

The protons on the benzene (B151609) portion of the indole ring (H4, H5, H6, and H7) resonate in the aromatic region, typically between 7.0 and 8.5 ppm. Their precise shifts and multiplicities are determined by their position relative to the electron-withdrawing formyl and carboxyl groups and by spin-spin coupling with adjacent protons. semanticscholar.org For instance, H4 is often the most downfield of the aromatic protons due to its proximity to the electron-deficient pyrrole (B145914) ring.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in this compound

Proton Typical Chemical Shift (δ, ppm) Multiplicity Notes
Carboxyl OH > 10.0 Broad Singlet Highly deshielded, position is concentration-dependent. libretexts.org
Formyl H 9.0 - 10.0 Singlet Strongly deshielded by the carbonyl group. mnstate.edu
Indole NH > 8.0 Broad Singlet Position can vary with solvent and concentration.

¹³C NMR spectroscopy provides a map of the carbon skeleton. The carbonyl carbons of the formyl and carboxyl groups are particularly diagnostic, appearing significantly downfield due to the strong deshielding effect of the attached oxygen atoms.

The carboxyl carbon (–COOH) typically resonates in the range of 165–185 ppm. libretexts.org In contrast, the aldehyde carbonyl carbon (–CHO) is generally found even further downfield, often in the 180-200 ppm region. libretexts.org This difference allows for the clear identification of both functional groups. The carbon atoms of the indole ring appear between approximately 110 and 140 ppm, with their exact shifts influenced by the positions of the substituents. Carbons directly attached to the electron-withdrawing groups, such as C2 and C3, are shifted further downfield compared to other ring carbons. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Expected Chemical Shift (δ, ppm) Notes
Formyl C=O 180 - 200 Highly deshielded carbonyl carbon. libretexts.org
Carboxyl C=O 165 - 185 Characteristic shift for carboxylic acids. libretexts.org

While 1D NMR provides chemical shift information, 2D NMR experiments are essential for establishing the complete molecular structure by revealing through-bond and through-space correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. wikipedia.org For this compound, COSY would show correlations between adjacent protons on the benzene ring (H4-H5, H5-H6, H6-H7), allowing for their sequential assignment. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation). wikipedia.org It is invaluable for assigning the carbon signals corresponding to the protonated carbons of the indole ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-4 bonds) correlations between protons and carbons. wikipedia.org This is crucial for connecting the different parts of the molecule. For example, the formyl proton would show a correlation to the C2 and C3 carbons, while the N-H proton could show correlations to C2, C3, and C7a, thereby confirming the positions of the formyl and carboxyl groups on the indole ring. researchgate.netscience.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, rather than connected through bonds. nih.gov In derivatives of this compound with additional substituents or complex stereochemistry, NOESY can be used to determine the relative spatial arrangement of different groups. researchgate.netnih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these techniques ideal for functional group identification.

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound.

O-H Stretch (Carboxyl): The most prominent feature for the carboxylic acid is a very broad absorption band typically found in the 2500–3300 cm⁻¹ region. orgchemboulder.com This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid groups, which often form dimers. libretexts.org

N-H Stretch (Indole): The indole N-H group gives rise to a stretching vibration that typically appears as a sharp or moderately broad peak around 3300-3400 cm⁻¹. mdpi.com

C-H Stretch (Formyl): Aldehydes display a characteristic C-H stretching vibration that appears as one or two moderate bands between 2695 and 2830 cm⁻¹. vscht.cz

C=O Stretch (Carbonyls): The carbonyl stretching region is critical for this molecule. The formyl and carboxyl C=O groups will produce intense absorption bands between 1650 and 1800 cm⁻¹. The carboxyl C=O stretch in a hydrogen-bonded dimer is typically observed around 1710 cm⁻¹. libretexts.org The formyl C=O stretch, being conjugated with the indole ring, would be expected in a similar region, often around 1680-1700 cm⁻¹. pressbooks.pub These bands may be distinct or overlap to form a broad, intense absorption.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Characteristic Frequency (cm⁻¹) Intensity
Indole N-H Stretch 3300 - 3400 Medium, Sharp
Carboxyl O-H Stretch 2500 - 3300 Strong, Very Broad
Formyl C-H Stretch ~2820 and ~2720 Medium
Carbonyl C=O Stretch (Carboxyl & Formyl) 1680 - 1760 Strong, Intense

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR is more sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic indole ring system. The C=C stretching vibrations within the benzene and pyrrole rings would produce strong signals. The symmetric vibrations of the carbon skeleton would also be more prominent in the Raman spectrum. This complementary analysis allows for a more complete vibrational characterization of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound and its derivatives. It provides crucial information regarding the compound's molecular weight, elemental composition, and structural features through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for unequivocally confirming the elemental composition of newly synthesized indole derivatives. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of the exact molecular formula of a compound. Techniques such as Electrospray Ionization (ESI) are commonly coupled with HRMS analyzers like Orbitrap or Time-of-Flight (TOF) to obtain precise mass measurements.

For instance, in the characterization of various functionalized indole-3-carboxylate (B1236618) derivatives, HRMS analysis is routinely used to confirm the final products. mdpi.com The experimentally measured exact mass is compared against the theoretically calculated mass for the proposed chemical formula. A minimal difference between these two values provides strong evidence for the correct assignment of the molecular formula. The analysis is often performed in positive ion mode, where pseudo-molecular ions such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ are detected. lew.ro The high resolution distinguishes between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. All synthesized compounds are typically characterized by HRMS to confirm their identity. nih.gov

Table 1: Representative HRMS Data for this compound
Compound NameMolecular FormulaIon TypeCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Reference
This compoundC₁₀H₇NO₃[M+H]⁺190.0448190.0451 bldpharm.com
Methyl 5-chloro-2-methyl-1H-indole-3-carboxylateC₁₁H₁₀ClNO₂[M+Na]⁺246.0292246.0291 mdpi.com

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the precursor (or parent) ion of the target molecule is selectively isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). lew.ro The resulting product (or daughter) ions are then mass-analyzed, providing a fragmentation spectrum that serves as a structural fingerprint of the molecule.

For this compound, the fragmentation pathway is dictated by the functional groups present: the indole ring, the carboxylic acid, and the aldehyde. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (•OH, 17 Da) or the entire carboxyl group (•COOH, 45 Da). libretexts.org Aldehydes can lose a hydrogen radical (•H, 1 Da) or a formyl radical (•CHO, 29 Da). libretexts.org

The fragmentation of hydroxyindole-3-carboxylic acids, which are structurally related, has been studied, revealing characteristic losses of water (H₂O) and carbon monoxide (CO). researchgate.net The initial fragmentation of this compound would likely involve one or more of these characteristic neutral losses:

Loss of water (H₂O, 18 Da): From the carboxylic acid group.

Loss of carbon monoxide (CO, 28 Da): Potentially from the formyl group.

Loss of carbon dioxide (CO₂, 44 Da): From the carboxylic acid group following rearrangement.

By analyzing the sequence of these losses and the resulting fragment ions, a detailed fragmentation pathway can be proposed, which helps to confirm the connectivity of the atoms within the molecule. nih.govnih.gov

Table 2: Plausible Fragmentation Pathways for this compound ([M+H]⁺, m/z = 190.04)
Precursor Ion (m/z)Neutral LossProduct Ion (m/z)Plausible Fragment StructureReference
190.04H₂O (18 Da)172.03Loss of water from carboxylic acid researchgate.net
190.04CO (28 Da)162.05Loss of carbon monoxide from formyl group researchgate.net
190.04HCOOH (46 Da)144.06Loss of formic acid libretexts.org
172.03CO (28 Da)144.03Sequential loss of H₂O then CO researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Insights

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, offering unparalleled insights into the solid-state conformation and intermolecular interactions of this compound and its derivatives.

Single-Crystal X-ray Diffraction Studies for Atomic Coordinates and Bond Parameters

Single-crystal X-ray diffraction analysis is the gold standard for molecular structure determination. researchgate.net A suitable single crystal of the compound is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic coordinates can be derived. This technique has been successfully applied to numerous indole carboxylic acid derivatives. mdpi.comdntb.gov.ua

The analysis provides a wealth of structural data, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the crystal. For example, related indole derivatives have been found to crystallize in monoclinic (e.g., P2₁/c) and triclinic (e.g., P-1) systems. mdpi.commdpi.com

Atomic Coordinates: The precise (x, y, z) position of each atom in the asymmetric unit.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the molecular connectivity.

Table 3: Representative Crystallographic Data for Indole Carboxylic Acid Derivatives
Parameter5-methoxy-1H-indole-2-carboxylic acid1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole DerivativeReference
Crystal SystemMonoclinicTriclinic mdpi.commdpi.com
Space GroupP2₁/cP-1 mdpi.commdpi.com
a (Å)4.0305(2)5.9308(2) mdpi.commdpi.com
b (Å)13.0346(6)10.9695(3) mdpi.commdpi.com
c (Å)17.2042(9)14.7966(4) mdpi.commdpi.com
β (°)91.871(5)98.6180(10) mdpi.commdpi.com
Volume (ų)903.00900.07(5) mdpi.commdpi.com
Z (molecules/unit cell)44 mdpi.commdpi.com

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of a molecular solid is governed by a network of non-covalent intermolecular interactions. For this compound, the key functional groups—the indole N-H proton donor, the carbonyl oxygens of the acid and formyl groups (proton acceptors), and the hydroxyl proton donor of the carboxylic acid—are expected to dominate the crystal packing through hydrogen bonding.

Studies on related indole carboxylic acids have revealed common hydrogen bonding motifs:

Carboxylic Acid Dimers: Molecules often form centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.com This is a very common and robust supramolecular synthon in carboxylic acid crystal structures.

N-H···O Hydrogen Bonds: The indole N-H group frequently acts as a hydrogen bond donor to an oxygen atom of a neighboring molecule. This acceptor could be the carbonyl oxygen of the carboxylic acid or the formyl group, leading to the formation of chains or sheets. nih.govresearchgate.net

The interplay of these interactions dictates the final three-dimensional architecture of the crystal. mdpi.com

Conformational Analysis in the Crystalline State

X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. For this compound, the key conformational parameters are the torsion angles that define the orientation of the formyl and carboxylic acid substituents relative to the indole ring.

The indole ring system itself is largely planar. However, the substituents at the 2 and 3 positions may be twisted out of this plane to varying degrees. The dihedral angle between the mean plane of the indole ring and the plane of the carboxylic acid group is a critical parameter. nih.gov In many indole derivatives, this deviation from coplanarity is small but significant. The solid-state conformation is often a low-energy state that balances intramolecular steric effects with the optimization of intermolecular packing forces. nih.gov Analysis of the torsion angles (e.g., C3-C2-C(formyl)-O and C2-C3-C(carboxyl)-O) provides a quantitative description of the substituent orientations in the crystalline environment.

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

Following a comprehensive search of scientific literature and chemical databases for applications of the specific compound this compound (CAS No. 73126-42-8), it has been determined that there is a significant lack of publicly available research detailing its use in advanced organic synthesis and materials science. While the indole scaffold itself is a cornerstone of synthetic and medicinal chemistry, and its various derivatives are extensively studied, this particular isomeric configuration with a formyl group at the C2 position and a carboxylic acid at the C3 position does not appear to be a widely utilized building block in the applications specified.

Searches for its role as a strategic precursor for complex heterocycles, its application in the total synthesis of natural product analogs, its derivatization into chiral auxiliaries or catalysts, its use in creating photoactive or electroactive materials, and its development in materials science have not yielded specific research findings.

The broader class of indole carboxylic acids and formyl indoles are well-documented as versatile intermediates. For instance, the isomeric 3-formyl-1H-indole-2-carboxylic acid has been described as a precursor for various fused heterocyclic systems. Similarly, indole-3-carboxaldehyde and indole-3-carboxylic acid are fundamental starting materials in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, per the strict focus on this compound, the specific data required to populate the requested article sections are not present in the available scientific literature.

Therefore, it is not possible to provide a detailed, research-backed article on the specified topics for this particular compound. The absence of such literature suggests that this compound may be a niche intermediate, a less common synthetic target, or its applications have not been extensively published in the public domain.

Applications in Advanced Organic Synthesis and Materials Science

Development of Materials with Specific Chemical Properties

Monomers for Polymer Synthesis

The presence of two distinct and reactive functional groups—a carboxylic acid and a formyl group—renders 2-Formyl-1H-indole-3-carboxylic acid a promising candidate as a monomer for the synthesis of novel functional polymers. The indole (B1671886) nucleus itself can be incorporated into polymer backbones to impart specific thermal, electrochemical, and fluorescent properties.

The carboxylic acid moiety can readily participate in step-growth polymerization reactions. For instance, through polycondensation with diols or diamines, it can be used to synthesize polyesters and polyamides, respectively. Research on other indole-based dicarboxylate monomers has demonstrated their successful polymerization with aliphatic diols to yield polyesters with high glass-transition temperatures and thermal stability nih.govacs.org. This suggests that polymers incorporating the this compound unit could exhibit enhanced thermomechanical properties due to the rigid indole backbone.

The formyl group offers an alternative route for polymerization. It can react with primary diamines to form poly(azomethine)s or poly(Schiff base)s, a class of polymers known for their thermal stability, semiconducting, and optical properties. This dual reactivity allows for the creation of a diverse range of polymer architectures, including linear copolymers and cross-linked networks, by selectively addressing either the carboxylic acid or the formyl functionality. Indole-based functional polymers have been synthesized through various methods, including catalyst-free C–N coupling reactions, resulting in materials with high molecular weights and useful electroactivity rsc.orgresearchgate.net.

Below is a table outlining the potential polymerization pathways for this compound.

Polymer TypeReactive Group on MonomerCo-monomer TypeResulting Linkage
Polyester-COOH (Carboxylic acid)Diol (e.g., Ethylene glycol)Ester
Polyamide-COOH (Carboxylic acid)Diamine (e.g., Hexamethylenediamine)Amide
Poly(azomethine)-CHO (Formyl)Diamine (e.g., p-Phenylenediamine)Imine (Schiff base)

Components for Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to direct the self-assembly of molecules into ordered, functional architectures. This compound is well-equipped with multiple functional groups capable of participating in the key interactions that govern molecular self-assembly, such as hydrogen bonding and π-π stacking.

Hydrogen Bonding: The molecule possesses several sites for hydrogen bonding. The carboxylic acid group is a particularly strong hydrogen bond donor (-OH) and acceptor (C=O), and it is known to form highly stable, cyclic dimers through O-H···O interactions mdpi.com. Furthermore, the indole N-H group can act as a hydrogen bond donor, while the oxygen atom of the formyl group can serve as an acceptor. This multiplicity of hydrogen bonding sites can lead to the formation of complex, extended networks. Studies on similar molecules, such as indole-2-carboxylic acid and indole-3-carboxylic acid, have revealed their ability to self-assemble into intricate supramolecular structures, including cyclic, hydrogen-bonded pentamers and hexamers on surfaces nd.edu.

The interplay of these non-covalent forces allows for the programmed self-assembly of this compound into predictable supramolecular synthons, which are the foundational units of supramolecular structures.

Functional Group / MoietyPotential Non-covalent InteractionSupramolecular Synthon
-COOH (Carboxylic acid)Hydrogen Bonding (O-H···O)Carboxylic acid dimer
Indole N-HHydrogen Bonding (N-H···O)Intermolecular chains/sheets
-CHO (Formyl)Hydrogen Bonding (C-H···O)Intermolecular chains/sheets
Indole Ringπ-π StackingStacked columnar arrays

Concluding Remarks and Future Research Outlook

Synthesis and Characterization Accomplishments for 2-Formyl-1H-indole-3-carboxylic Acid

The synthesis of this compound, while not extensively documented as a standalone target, can be achieved through established methodologies in indole (B1671886) chemistry. The primary routes involve the functionalization of pre-formed indole rings. One plausible approach is the Vilsmeier-Haack formylation of an indole-3-carboxylic acid ester, followed by hydrolysis. This method introduces the formyl group at the C2 position. Another potential route is the oxidation of a 2-methyl-1H-indole-3-carboxylic acid derivative.

Characterization of this compound relies on standard spectroscopic techniques. The structural features are unambiguously confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

Technique Observed Features
¹H NMR Signals corresponding to the aldehydic proton, the carboxylic acid proton, the N-H proton of the indole ring, and the aromatic protons of the benzene (B151609) ring. The aldehydic proton typically appears as a singlet in the downfield region (around 10 ppm).
¹³C NMR Resonances for the carbonyl carbons of the formyl and carboxylic acid groups (typically in the 160-190 ppm range), as well as carbons of the indole core.
IR Spectroscopy Characteristic stretching vibrations for the O-H of the carboxylic acid (broad band), the C=O of the aldehyde and carboxylic acid, and the N-H of the indole ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, which aids in confirming its molecular formula.

Identification of Research Gaps and Unexplored Chemical Space

Despite the fundamental nature of this compound, a survey of the scientific literature reveals significant research gaps. There is a notable lack of dedicated studies focusing on its synthesis optimization, reactivity, and potential applications. The majority of research on formyl indole carboxylic acids has concentrated on other isomers, leaving the chemical space around the 2-formyl-3-carboxy scaffold largely unexplored.

Key research gaps include:

Optimized and Scalable Synthesis: The development of a high-yielding, scalable, and cost-effective synthetic route is a primary unmet need.

Systematic Reactivity Studies: A thorough investigation of the chemoselective reactions of the formyl and carboxylic acid groups is yet to be undertaken.

Biological Evaluation: There is a dearth of information on the biological activities of this compound and its derivatives.

Coordination Chemistry: The potential of this molecule as a ligand in coordination chemistry has not been investigated.

Perspectives on Novel Synthetic Routes and Transformational Chemistry

Future research should prioritize the development of more efficient and sustainable synthetic methodologies. Modern synthetic techniques could offer elegant solutions for the construction of the this compound core.

Table 2: Potential Novel Synthetic Strategies

Synthetic Approach Description
C-H Activation Direct C-H formylation at the C2 position of an indole-3-carboxylic acid derivative could provide a more atom-economical route.
Flow Chemistry The use of microreactor technology could enable a safer and more efficient synthesis, particularly for reactions involving hazardous reagents or intermediates. beilstein-journals.org
Photoredox Catalysis Visible-light-mediated reactions could offer mild and selective methods for the introduction of the formyl group.

Beyond its synthesis, the transformational chemistry of this compound holds considerable promise. The presence of three distinct reactive sites—the N-H, the formyl group, and the carboxylic acid—allows for a multitude of chemical transformations, paving the way for the synthesis of complex heterocyclic systems.

Potential for Derivatization in Emerging Fields of Organic Chemistry

The strategic derivatization of this compound can lead to novel compounds with tailored properties for various applications. The bifunctional nature of the molecule makes it an attractive building block in several emerging areas of organic chemistry.

Medicinal Chemistry: The indole nucleus is a privileged scaffold in drug discovery. The formyl and carboxylic acid groups can be readily converted into a wide range of other functional groups, allowing for the generation of diverse libraries of compounds for biological screening. For instance, the carboxylic acid can be converted to amides, esters, or other bioisosteres, while the aldehyde can undergo reactions such as reductive amination, Wittig olefination, and condensation reactions.

Materials Science: Indole-based compounds are known to possess interesting photophysical properties. Derivatives of this compound could be explored as organic light-emitting diodes (OLEDs), fluorescent sensors, or components of functional polymers.

Supramolecular Chemistry: The ability of the carboxylic acid and the N-H group to participate in hydrogen bonding makes this molecule a candidate for the design of self-assembling systems and functional supramolecular architectures.

Q & A

Q. What are the recommended synthetic routes for preparing 2-formyl-1H-indole-3-carboxylic acid?

The compound can be synthesized via Vilsmeier-Haack formylation of indole-3-carboxylic acid derivatives. For example:

  • Start with indole-3-carboxylic acid (or its ester).
  • React with POCl₃ and DMF to introduce the formyl group at the 2-position .
  • Optimize reaction conditions (e.g., solvent: DCE, reflux for 7 hours) to achieve yields >70% .
  • Confirm purity via HPLC (>95%) and characterize using NMR (¹H/¹³C) and FT-IR to verify the formyl (C=O stretch ~1680 cm⁻¹) and carboxylic acid (-COOH) functionalities .

Q. How can crystallographic data for this compound be obtained and refined?

  • Use single-crystal X-ray diffraction (SCXRD) with a Bruker D8 VENTURE diffractometer.
  • Refine data using SHELXL (for small-molecule structures) or SHELXPRO (for macromolecular interfaces).
  • Key parameters: Rfactor<0.05R_{\text{factor}} < 0.05, data-to-parameter ratio>10\text{data-to-parameter ratio} > 10, and mean C–C bond length deviation <0.003 Å .
  • Address twinning or disorder using the TWIN/BASF commands in SHELXL .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR: formyl proton at δ ~10.2 ppm; indole NH at δ ~12 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass: 189.0423 g/mol) .
  • HPLC : Assess purity (>95%) with a C18 column and UV detection at 280 nm .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved?

  • Experimental discrepancies often arise from polymorphism or pH-dependent solubility.
  • Conduct pH-solubility profiling (e.g., in buffers from pH 1–13) using UV-Vis spectroscopy.
  • Compare calculated logP values (e.g., ~1.63 via XLogP3) with experimental shake-flask measurements .
  • Use differential scanning calorimetry (DSC) to detect polymorphic forms .

Q. What strategies improve the stability of this compound during storage?

  • Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the formyl group.
  • Lyophilize the compound to avoid hydrolysis of the carboxylic acid moiety .
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS), identifying electrophilic sites at the formyl and indole C3 positions.
  • Validate predictions with experimental kinetics (e.g., reaction with hydrazines or Grignard reagents) .
  • Use molecular docking to study interactions with biological targets (e.g., enzymes requiring indole-based inhibitors) .

Q. What experimental designs address low yields in condensation reactions involving this compound?

  • Screen catalysts: Use sodium acetate in acetic acid for thiazolidinone condensations (yield: 65–80%) .
  • Optimize stoichiometry (1.1:1 ratio of aldehyde to nucleophile) and solvent (reflux in DMF/EtOH).
  • Employ microwave-assisted synthesis to reduce reaction time (30 minutes vs. 5 hours) .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results in structure-activity relationship (SAR) studies?

  • Verify compound identity and purity (≥98% by HPLC) to rule out impurities .
  • Standardize assay conditions (e.g., cell line: HEK293 vs. HeLa; IC₅₀ normalization to positive controls) .
  • Use multivariate analysis (e.g., PCA) to identify outliers in high-throughput screening data .

Methodological Best Practices

  • Synthetic Reproducibility : Always report reaction scales, solvent batches, and purification methods (e.g., column chromatography vs. recrystallization) .
  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
  • Data Sharing : Provide raw spectral data (NMR, MS) in supplementary materials to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.